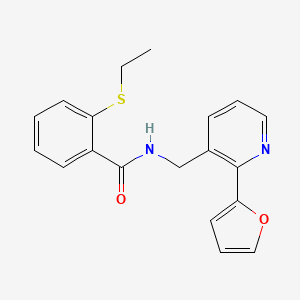

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-24-17-10-4-3-8-15(17)19(22)21-13-14-7-5-11-20-18(14)16-9-6-12-23-16/h3-12H,2,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCSTUITQNDQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

2-Chlorobenzoic acid undergoes substitution with sodium ethanethiolate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(ethylthio)benzoic acid (75–82% yield). The reaction is facilitated by the electron-withdrawing carboxyl group, which activates the ortho position for nucleophilic attack.

Thiol-Ene Coupling

Alternative approaches employ photochemical thiol-ene reactions between 2-vinylbenzoic acid and ethanethiol. However, this method suffers from lower regioselectivity (<60% yield).

Table 1: Comparison of 2-(Ethylthio)benzoic Acid Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | DMF, 80°C, 12 h | 82 | 98 |

| Thiol-Ene Coupling | UV light, THF, 24 h | 58 | 85 |

Preparation of (2-(Furan-2-yl)pyridin-3-yl)methanamine

Suzuki-Miyaura Coupling

3-Bromopyridine reacts with furan-2-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to afford 2-(furan-2-yl)pyridine (89% yield). Subsequent Friedel-Crafts alkylation with paraformaldehyde and ammonium chloride introduces the aminomethyl group at position 3, yielding the desired amine after reduction (overall 67% yield).

Reductive Amination

2-(Furan-2-yl)nicotinaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, directly forming the primary amine (78% yield). This one-pot method bypasses intermediate purification steps.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 2-(ethylthio)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) generates the reactive O-acylisourea intermediate. Subsequent addition of (2-(furan-2-yl)pyridin-3-yl)methanamine at 0°C–25°C affords the target amide in 85% yield.

T3P®-Promoted Coupling

Propylphosphonic anhydride (T3P®) in ethyl acetate enables solvent-free amidation at 50°C, achieving 91% yield with minimal epimerization. This method is preferred for scalability and environmental compliance.

Table 2: Amidation Efficiency Across Coupling Agents

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC·HCl/HOBt | DCM | 25 | 85 |

| T3P® | Ethyl acetate | 50 | 91 |

| DCC/DMAP | THF | 40 | 72 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance electrophilicity of the activated acid but may hinder amine solubility. Ethyl acetate balances reactivity and solubility, particularly for T3P®-mediated reactions.

Temperature Control

Exothermic amidation necessitates gradual reagent addition at 0°C to prevent side reactions (e.g., oligomerization). Post-addition, warming to 25°C ensures completion within 4–6 hours.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 7.6 Hz, 1H, benzamide-H), 7.45–7.32 (m, 4H, aromatic-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 4.68 (s, 2H, CH₂), 3.12 (q, J = 7.2 Hz, 2H, SCH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃).

- IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-S stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) confirms >98% purity with a retention time of 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-pyridine moiety can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide core with a 3-methyl group and an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .

- Key Features: The N,O-bidentate group enables metal-catalyzed C–H bond functionalization, a property absent in the target compound .

- Characterization : Validated by X-ray crystallography, NMR, and elemental analysis .

4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a)

- Structure : Benzamide linked to a thiazole ring substituted with morpholine and pyridin-3-yl groups.

- Synthesis : Involves Mannich-type reaction of precursor 3 with paraformaldehyde and morpholine at 70°C .

- Morpholine enhances solubility, contrasting with the ethylthio group’s lipophilicity in the target compound.

- Applications : Likely tailored for biological activity due to thiazole and morpholine motifs .

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)

- Structure : Benzamide with trifluoromethyl at position 3 and bulky N-substituents (tert-butylphenyl and pyridin-2-yl-ethyl).

- Key Features :

2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

- Structure : Benzamide with a thiourea (carbamothioyl) linker to a 4-methylpyridin-2-yl group.

- Synthesis : Formed via reaction of o-toluyl chloride with potassium thiocyanate, followed by amine condensation .

- Key Features :

Structural and Functional Analysis Table

Key Research Findings and Implications

- Electronic Effects : The ethylthio group in the target compound may confer higher electron density than trifluoromethyl () or methyl groups (), influencing reactivity or target binding.

- Synthetic Flexibility : While the target compound’s synthesis is unclear, analogues demonstrate diverse routes (e.g., Mannich reactions, thiourea formation), highlighting adaptability in benzamide derivatization .

Biological Activity

2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C20H25N3OS

- Molecular Weight : 355.5 g/mol

- CAS Number : 2034257-16-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the benzamide core by reacting benzoyl chloride with an appropriate amine.

- Introduction of the ethylthio group via nucleophilic substitution using ethylthiol.

- Coupling of furan-2-carbonyl chloride with pyridin-3-ylmethylamine to attach the furan and pyridine moieties.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The results showed promising antibacterial activity, suggesting potential applications in treating bacterial infections .

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against P. aeruginosa |

|---|---|---|---|

| Compound A | MIC = 12 µg/mL | MIC = 8 µg/mL | MIC = 16 µg/mL |

| Compound B | MIC = 10 µg/mL | MIC = 6 µg/mL | MIC = 14 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound exhibit anticancer properties. For example, a study evaluated the cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings revealed:

- IC50 Values :

- MCF7: 0.096 µM

- A549: 0.110 µM

These results indicate a strong potential for further development as anticancer agents .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 0.096 |

| A549 | 0.110 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of compounds related to this structure:

- A study focused on a series of benzamide derivatives found that modifications in the ethylthio and furan groups significantly enhanced antimicrobial activity.

- Another research project explored the anticancer potential of pyridine derivatives, establishing a correlation between structural features and biological activity.

Q & A

Basic: What are the recommended synthetic routes for 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide?

Answer:

The synthesis typically involves three key steps (adapted from structurally related compounds):

Ethylthio Intermediate Formation : React ethyl bromide with thiourea to form ethylthiourea, followed by hydrolysis to yield ethylthiol.

Benzamide Backbone Construction : Couple ethylthiol with chloroacetyl chloride to form 2-(ethylthio)acetamide, followed by reaction with benzoyl chloride derivatives.

Pyridinylmethyl Substitution : React the intermediate with 2-(furan-2-yl)pyridine-3-carbaldehyde under reductive amination conditions (e.g., NaBH₃CN) to install the pyridinylmethyl group .

Optimization Tips : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC.

Basic: How is the structural identity of this compound validated?

Answer:

A combination of spectroscopic and crystallographic methods is employed:

- NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., furan C-H protons at δ 6.3–7.1 ppm, pyridine ring signals at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 381.12).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, with attention to thioether bond angles and π-π stacking between aromatic rings .

Advanced: How can conflicting solubility data from different studies be resolved?

Answer:

Discrepancies often arise from solvent polarity, temperature, or purity. A systematic approach includes:

Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax ~270 nm).

Thermodynamic Analysis : Measure solubility at 25°C vs. 37°C to assess temperature dependence.

Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .

Example : A study reporting poor solubility in water but high solubility in DMSO may reflect protonation of the pyridine nitrogen in acidic buffers .

Advanced: What strategies are used to elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

Target Identification : Perform kinase profiling assays (e.g., ATPase activity) to identify inhibited enzymes (e.g., JAK2 or EGFR kinases).

Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values.

Molecular Dynamics (MD) Simulations : Dock the compound into kinase active sites (e.g., AutoDock Vina) to predict interactions with catalytic residues (e.g., hydrogen bonding with pyridine N) .

Note : Cross-validate findings with site-directed mutagenesis of target enzymes.

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced: How can crystallographic data refine the compound’s conformational analysis?

Answer:

Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

Refinement with SHELXL : Optimize anisotropic displacement parameters for sulfur and oxygen atoms. Analyze torsion angles (e.g., C-S-C in ethylthio group) to assess rotational freedom.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds between furan and benzamide) .

Advanced: How does substituent variation (e.g., ethylthio vs. methylthio) impact bioactivity?

Answer:

Perform structure-activity relationship (SAR) studies:

Synthetic Analogues : Synthesize derivatives with methylthio, propylthio, or arylthio groups.

Biological Testing : Compare IC₅₀ values in enzyme assays. Ethylthio may enhance lipophilicity (logP ↑), improving membrane permeability but reducing solubility.

Computational Analysis : Calculate Hammett σ values for substituents to correlate electronic effects with activity .

Basic: What purification methods are optimal for this compound?

Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial purification.

- Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal growth.

- HPLC : Semi-preparative C18 column with acetonitrile/water (70:30) for final polish .

Advanced: How to address low yields in the final coupling step?

Answer:

Troubleshooting Steps :

Reagent Stability : Ensure 2-(furan-2-yl)pyridine-3-carbaldehyde is freshly distilled to avoid aldehyde oxidation.

Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency.

Solvent Optimization : Switch from DMF to DCE to reduce side reactions.

Microwave-Assisted Synthesis : Apply 100°C for 10 min to accelerate reaction kinetics .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

- CYP450 Metabolism : Use StarDrop’s P450 module to identify sites of oxidation (e.g., furan ring epoxidation).

- ADMET Prediction : SwissADME to estimate bioavailability (%F >30%) and blood-brain barrier penetration (logBB <0.3).

- Degradation Pathways : Simulate hydrolysis (pH 7.4 buffer) and photodegradation (λ >300 nm) using ACD/Percepta .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.